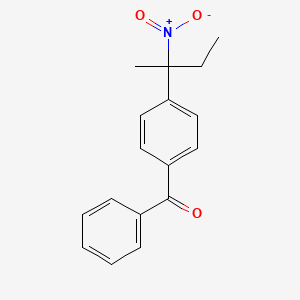

4-(1-Methyl-1-nitropropyl)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-nitrobutan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-17(2,18(20)21)15-11-9-14(10-12-15)16(19)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIIDEQESTVYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403085 | |

| Record name | 4-(1-METHYL-1-NITROPROPYL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69718-95-2 | |

| Record name | 4-(1-METHYL-1-NITROPROPYL)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-METHYL-1-NITROPROPYL)BENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 1 Methyl 1 Nitropropyl Benzophenone

Reactions Involving the Nitro Group

The tertiary nitro group, attached to a carbon atom bearing no hydrogens, exhibits a distinct set of chemical transformations. Its reactions primarily involve reduction, complete removal (denitration), or radical-based processes.

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing groups or removed entirely. The reduction of aliphatic nitro compounds to their corresponding amines is a fundamental transformation. wikipedia.org Common methods include catalytic hydrogenation with reagents like Raney nickel or palladium-on-carbon (Pd/C). wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com Alternatively, metals such as iron, zinc, or tin in acidic media can achieve this reduction. commonorganicchemistry.commasterorganicchemistry.com For instance, iron powder in refluxing acetic acid is a mild and effective system for converting nitro groups to amines. commonorganicchemistry.com Metal hydrides like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of aliphatic nitro compounds to amines. commonorganicchemistry.com

Another important transformation is reductive denitration, where the nitro group is replaced by a hydrogen atom. This can be achieved through radical chemistry, for example, using tributyltin hydride in the Ono-Tanner reaction. researchgate.net More modern and less toxic methods have been developed, such as using 9-fluorenol as a single-electron transfer catalyst to promote the cleavage of the C-NO₂ bond and subsequent hydrogenation of the resulting alkyl radical. thieme-connect.com Samarium diiodide (SmI₂) in the presence of a proton source like methanol (B129727) has also been shown to reduce tertiary nitroalkanes to either hydroxylamines or amines, depending on the reaction conditions and stoichiometry of the reagent. mdma.ch

Table 1: Summary of Potential Reductions and Denitrations of the Nitro Group

| Reaction Type | Reagent(s) | Expected Product | Reference |

|---|---|---|---|

| Reduction to Amine | H₂, Raney Nickel or Pd/C | 4-(1-Amino-1-methylpropyl)benzophenone | wikipedia.org, commonorganicchemistry.com |

| Reduction to Amine | Fe / Acetic Acid | 4-(1-Amino-1-methylpropyl)benzophenone | commonorganicchemistry.com |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | 4-(1-Amino-1-methylpropyl)benzophenone | commonorganicchemistry.com |

| Reduction to Hydroxylamine | SmI₂ (4 equiv.) / MeOH | 4-(1-Hydroxylamino-1-methylpropyl)benzophenone | mdma.ch |

| Reductive Denitration | Tributyltin Hydride, AIBN | 4-(sec-Butyl)benzophenone | researchgate.net |

A significant feature of nitroalkane chemistry is the acidity of the α-hydrogen, which allows for the formation of a nitronate anion (or aci-nitro tautomer) upon treatment with a base. researchgate.netyoutube.com This nitronate is a key intermediate in reactions like the Henry (nitroaldol) reaction and the Nef reaction. researchgate.netorganic-chemistry.org The Nef reaction, specifically, converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid-hydrolysis of the corresponding nitronate salt. organic-chemistry.orgwikipedia.org

However, 4-(1-Methyl-1-nitropropyl)benzophenone is a tertiary nitroalkane, meaning the carbon atom bearing the nitro group is not attached to any hydrogen atoms. Consequently, it is unable to form a nitronate anion through simple deprotonation. wikipedia.org This structural feature precludes it from participating in the standard Nef reaction and other transformations that rely on the formation of a nitronate intermediate. wikipedia.org While nitronates derived from primary or secondary nitroalkanes are potent nucleophiles, this reaction pathway is inaccessible for tertiary nitro compounds like the one . nih.gov

The carbon-nitrogen bond in nitroalkanes can be cleaved to generate alkyl radicals. This process can be initiated by single-electron transfer (SET) from a catalyst. thieme-connect.com For example, a protocol using 9-fluorenol as an organocatalyst can reduce nitroalkanes to promote C-NO₂ bond cleavage, forming alkyl radicals. thieme-connect.com These radicals can then participate in a variety of transformations, including Giese additions, spirocyclization, or simple hydrogenation (denitration). thieme-connect.com

In the case of this compound, this would lead to the formation of a tertiary alkyl radical centered on the propyl chain. Another pathway for radical generation involves the reaction of aci-nitroalkane anions with reagents like peroxynitrite, which can lead to radical dinitrodianions, though this is not applicable to tertiary nitroalkanes which cannot form the prerequisite anion. nih.gov The radical-induced denitration of nitroarenes has also been explored, where a radical ipso-cyclization process can trigger the elimination of the nitro group. rsc.org Such radical-based strategies offer a powerful method for activating nitroalkanes for further functionalization. x-mol.com

Reactions Involving the Benzophenone (B1666685) Carbonyl Moiety

The benzophenone portion of the molecule contains a carbonyl group that is a primary site for electrophilic reactivity, particularly nucleophilic addition and photochemical reactions. wikipedia.org

The carbonyl carbon of the benzophenone unit is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon. utahtech.edu For this compound, reaction with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup, would yield a tertiary alcohol. miracosta.edulibretexts.org

This nucleophilic addition transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ketone towards nucleophiles is influenced by both electronic and steric factors. masterorganicchemistry.comlearncbse.in The presence of two aryl groups makes benzophenone less reactive than aldehydes or aliphatic ketones, but addition reactions with strong nucleophiles like Grignard reagents, organolithium reagents, or metal hydrides proceed readily. masterorganicchemistry.compearson.com

Benzophenone is a well-known photosensitizer in photochemistry. wikipedia.org Upon absorption of UV light (around 350 nm), the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁). hilarispublisher.comchegg.com It then undergoes a highly efficient intersystem crossing to the triplet excited state (T₁), which behaves as a diradical. wikipedia.orgyoutube.com

In the presence of a suitable hydrogen donor, such as an alcohol solvent like 2-propanol, the benzophenone triplet diradical abstracts a hydrogen atom to form a ketyl radical. wikipedia.orghilarispublisher.comgordon.edu Two of these ketyl radicals can then dimerize to form a pinacol. hilarispublisher.comyoutube.com When benzophenone itself undergoes this reaction, the product is benzopinacol (B1666686). ijpda.orgyoutube.com It is expected that this compound would undergo a similar photoreduction reaction, yielding the corresponding substituted benzopinacol derivative. chegg.combgsu.edu

Table 2: Summary of Potential Reactions of the Benzophenone Carbonyl Group

| Reaction Type | Reagent(s) | Expected Product | Reference |

|---|---|---|---|

| Nucleophilic Addition (Grignard) | 1. Phenylmagnesium Bromide (PhMgBr) 2. H₃O⁺ | Diphenyl(4-(1-methyl-1-nitropropyl)phenyl)methanol | libretexts.org, utahtech.edu |

| Reduction to Alcohol | 1. Sodium Borohydride (NaBH₄) 2. H₃O⁺ | (4-(1-Methyl-1-nitropropyl)phenyl)(phenyl)methanol | wikipedia.org |

| Photochemical Reduction | UV light, 2-Propanol | 1,2-Bis(4-(1-methyl-1-nitropropyl)phenyl)-1,2-diphenylethane-1,2-diol | hilarispublisher.com, ijpda.org |

Advanced Characterization and Analytical Methodologies

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and structure of the target molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(1-Methyl-1-nitropropyl)benzophenone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In ¹H NMR spectroscopy, the chemical shifts, integration, and splitting patterns of the proton signals reveal the electronic environment and connectivity of hydrogen atoms. The aromatic protons on the benzophenone (B1666685) core are expected to appear as complex multiplets in the downfield region (typically 7.3-7.8 ppm), characteristic of substituted benzene (B151609) rings. rsc.orgrsc.orgchemicalbook.comchemicalbook.com The protons of the propyl group and the isolated methyl group would resonate in the upfield region, with their specific shifts and multiplicities confirming the structure of the aliphatic side chain. For instance, the methyl group attached to the chiral center would likely appear as a singlet, while the ethyl group protons would present as a quartet and a triplet. psu.edu

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. The carbonyl carbon of the ketone functional group is highly deshielded and would produce a characteristic signal at a low field (around 196 ppm). rsc.org Aromatic carbons would resonate in the 128-138 ppm range, while the aliphatic carbons of the methyl and propyl groups would appear at higher fields. The carbon atom attached to the electron-withdrawing nitro group would also exhibit a distinct downfield shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously establish the connectivity between protons and carbons, confirming the final structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Benzoyl group) | 7.45 - 7.80 | Multiplet | 5H |

| Aromatic Protons (Substituted ring) | 7.30 - 7.75 | Multiplet (2 Doublets) | 4H |

| -CH₂- (Propyl group) | ~2.10 | Quartet | 2H |

| -CH₃ (Propyl group) | ~0.90 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~196 |

| Aromatic Carbons | 128 - 138 |

| C-NO₂ (Quaternary) | ~90 |

| -CH₂- (Propyl group) | ~30 |

| -CH₃ (Propyl group) | ~10 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent absorption band in the IR spectrum would be the strong C=O (carbonyl) stretch of the ketone group, typically appearing in the range of 1650-1670 cm⁻¹. nist.govchemicalbook.com The presence of the nitro group (-NO₂) would be confirmed by two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Other significant peaks would include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. chemicalbook.com The collection of these distinct absorption bands provides a molecular "fingerprint," confirming the presence of all key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ketone) | ~1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | ~1550 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₇H₁₇NO₃), the molecular ion peak would be expected at m/z 299.

The excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. nih.gov A primary fragmentation pathway for aromatic ketones is α-cleavage on either side of the carbonyl group. miamioh.edulibretexts.org This would lead to the formation of a highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a fragment corresponding to the substituted phenyl portion of the molecule. nih.gov Other significant fragmentation pathways could involve the loss of the nitro group (NO₂, 46 Da) or cleavage of the alkyl side chain. thieme-connect.de

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 299 | [C₁₇H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 253 | [C₁₇H₁₇O]⁺ | Loss of NO₂ |

| 194 | [C₁₁H₁₂NO₂]⁺ | Loss of Phenyl group (C₆H₅) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (α-cleavage) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal of the compound. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry in the solid state. mdpi.com

For this compound, a successful crystal structure analysis would reveal the conformation of the propyl side chain relative to the benzophenone core. It would also determine the "absolute" configuration (R or S) of the chiral center if a single enantiomer is crystallized, which is crucial for understanding its stereochemical properties. nih.govnih.gov Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. mdpi.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The presence of a chiral center at the carbon atom bonded to the methyl, nitro, ethyl, and substituted phenyl groups means that this compound can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric purity of a sample.

This method employs a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) or the ratio of the two enantiomers in a mixture can be accurately quantified. This analysis is critical in fields where the biological activity of a molecule is dependent on its specific stereochemistry. mdpi.com

Reaction Monitoring and Kinetics Studies (e.g., In-situ IR)

Understanding and optimizing the synthesis of this compound can be achieved through real-time reaction monitoring. In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful Process Analytical Technology (PAT) tool for this purpose. mt.com

By inserting a probe directly into the reaction vessel, spectra can be collected continuously throughout the chemical process. This allows for the tracking of concentration changes of reactants, intermediates, and the final product over time. mt.com For example, one could monitor the disappearance of a reactant's characteristic peak while simultaneously observing the growth of the strong carbonyl (~1660 cm⁻¹) and nitro (~1550 cm⁻¹) peaks of the product. This real-time data is invaluable for determining reaction initiation, endpoint, and conversion, as well as for elucidating reaction mechanisms and kinetics without the need for offline sampling and analysis. mt.commt.com

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO, TD-DFT)

The electronic character of a molecule is fundamental to its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to determine a molecule's kinetic stability and chemical reactivity. longdom.org

For aromatic ketones like benzophenone (B1666685) and its derivatives, the electronic structure is characterized by the delocalization of π-electrons across the aromatic rings. chemrxiv.org The introduction of substituents, such as the 1-methyl-1-nitropropyl group at the para position of one of the phenyl rings, significantly influences the electronic distribution. The nitro group (NO2), being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. nih.gov This reduction in the energy gap generally correlates with increased reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. chemrxiv.org Through TD-DFT calculations, it is possible to predict the ultraviolet-visible (UV-Vis) absorption spectra of a compound. chemrxiv.org For benzophenone derivatives, these calculations can reveal how different substituents affect the absorption wavelengths and intensities, which is crucial for applications such as photoinitiators and UV filters. chemrxiv.org The study of related nitro-substituted compounds has shown that the presence of a nitro group can lead to a redshift (shift to longer wavelengths) in the absorption spectrum. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Properties

| Property | Description | Significance for 4-(1-Methyl-1-nitropropyl)benzophenone |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. The benzophenone core and alkyl group contribute to this orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. The nitro group significantly lowers this energy level. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. Density Functional Theory (DFT) calculations can be employed to predict various spectroscopic data, including infrared (IR) and Raman spectra. researchgate.net

By calculating the vibrational frequencies of the molecule, a theoretical vibrational spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and the assignment of vibrational modes. For this compound, specific vibrational modes associated with the carbonyl group (C=O), the nitro group (N-O), and the aromatic rings (C-H, C=C) would be of particular interest. DFT-computed infrared spectra for similar benzophenone derivatives have shown good agreement with experimental results. chemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) of a reaction. nih.gov This involves identifying transition states and intermediates, and calculating the activation energies associated with different reaction pathways. researchgate.netmdpi.com

For this compound, a potential area of investigation would be its photochemical reactions, given the well-known photochemistry of the benzophenone core. longdom.org Upon absorption of UV light, benzophenone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can participate in various chemical reactions, such as hydrogen abstraction. The substituents on the benzophenone core can influence the efficiency of intersystem crossing and the reactivity of the excited state. nih.gov

Computational studies on the reaction of similar aromatic compounds with radicals have demonstrated the ability of these models to predict the most likely reaction pathways and the resulting products. mdpi.com For instance, the chemiluminescence reaction of related acridinium (B8443388) esters has been computationally proven to proceed through the formation of an electronically excited product. mdpi.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies. Conformational analysis is the study of these different conformations and their relative stabilities. For a molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This is achieved by calculating the potential energy as a function of the dihedral angles of the rotatable bonds. The resulting plot of energy versus conformational coordinates is known as an energy landscape. nih.govnih.gov Identifying the global minimum on this landscape corresponds to finding the most stable conformation of the molecule. The functions of supramolecular systems have been shown to be linked to their energy landscapes. nih.gov

Understanding the preferred conformation is essential as it influences the molecule's physical and chemical properties, including its packing in the solid state and its interaction with other molecules.

Synthetic Utility and Broader Chemical Applications

Role as a Key Intermediate in Organic Synthesis

While direct evidence for the use of 4-(1-methyl-1-nitropropyl)benzophenone as a key intermediate is scarce, the reactivity of its constituent parts points to its potential in synthetic organic chemistry.

Precursor to Complex Polycyclic Systems

The nitro group in aliphatic nitro compounds can be a versatile functional handle for the construction of cyclic and polycyclic systems. mdpi.com The strong electron-withdrawing nature of the nitro group activates the adjacent carbon atom, facilitating its participation in various carbon-carbon bond-forming reactions. mdpi.commdpi.com For instance, nitroalkanes can undergo intramolecular cyclization reactions with other functional groups within the same molecule, such as arenes, to form complex polycyclic structures. nih.govfrontiersin.org The nitro group can also participate in cycloaddition reactions, leading to the formation of heterocyclic compounds. mdpi.com While no specific examples utilizing this compound in the synthesis of polycyclic systems have been documented, its structure is amenable to such transformations.

Building Block for Functionalized Organic Molecules

Nitroalkanes are recognized as valuable building blocks in organic synthesis. nih.govgoogle.com The nitro group can be converted into a variety of other functional groups, including amines, ketones, and oximes, through well-established chemical transformations like the Nef reaction or reduction. mdpi.comresearchgate.netmdpi.com This versatility allows for the introduction of diverse functionalities into a molecule. The reduction of aromatic nitro compounds is a common method for producing anilines, which are important intermediates in the pharmaceutical and dye industries. numberanalytics.comrsc.orgacs.orgnih.govnih.gov The nitro group in this compound could potentially be reduced to an amino group, yielding a functionalized aminobenzophenone derivative. Furthermore, the acidic nature of the α-hydrogen to the nitro group facilitates its use as a nucleophile in various addition reactions, such as the Henry reaction (nitroaldol reaction) and Michael addition, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. mdpi.comresearchgate.net

Utilization in Reagent or Catalyst Development

There is no specific information available in the reviewed literature regarding the use of this compound in the development of reagents or catalysts. However, nitroaromatic compounds, in general, can serve as precursors for catalysts. rsc.org The development of new reagents from nitro compounds is an active area of research, leveraging the diverse reactivity of the nitro group. google.com

Applications in Materials Chemistry (e.g., Photoinitiators, where chemically relevant)

Benzophenone (B1666685) and its derivatives are widely recognized for their application as photoinitiators in materials chemistry, particularly in UV-curable coatings, inks, and adhesives. radtech.orgsigmaaldrich.comresearchgate.netarkema.comsun-chemical.co.jp Upon exposure to UV radiation, benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor molecule to generate free radicals. rsc.orgbgsu.eduhilarispublisher.com These radicals initiate the polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network.

While there are no specific studies detailing the photoinitiating properties of this compound, its benzophenone core suggests it could potentially function as a Type II photoinitiator. radtech.orgsigmaaldrich.com The efficiency and specific characteristics of a benzophenone-based photoinitiator can be influenced by the nature of its substituents. The presence of the 1-methyl-1-nitropropyl group could modulate the photochemical properties of the benzophenone chromophore, although the exact effects have not been documented.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of efficient and environmentally benign synthetic methods. orgchemres.org Future research in the synthesis of 4-(1-Methyl-1-nitropropyl)benzophenone should prioritize sustainability.

One promising avenue is the exploration of ipso-nitration of arylboronic acids. orgchemres.org This method offers a practical alternative to traditional electrophilic nitration, which often requires harsh conditions and yields isomeric mixtures. orgchemres.org A potential synthetic route could involve the synthesis of a (4-benzoylphenyl)boronic acid precursor, followed by a catalyzed ipso-nitration to introduce the nitro group at the desired position.

Another sustainable approach could be the use of photocatalysis . The nitro group is known to have distinct photochemical properties, and visible-light-mediated transformations of nitro-containing molecules are an emerging area of research. rsc.org A possible photocatalytic route could involve the coupling of a suitable benzophenone (B1666685) precursor with a nitroalkane radical precursor under mild, light-induced conditions.

Furthermore, the classic Friedel-Crafts acylation, a common method for synthesizing benzophenones, could be rendered more sustainable. nih.gov Research could focus on employing solid acid catalysts or ionic liquids to replace traditional Lewis acid catalysts, which are often used in stoichiometric amounts and generate significant waste. An overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Precursors | Potential Advantages |

|---|---|---|

| Catalytic Ipso-Nitration | (4-Benzoylphenyl)boronic acid, Nitrating agent | High regioselectivity, milder reaction conditions. orgchemres.org |

| Visible-Light Photocatalysis | Benzophenone derivative, Nitroalkane precursor | Use of renewable energy source, high functional group tolerance. rsc.org |

Exploration of Undiscovered Reactivity Pathways

The unique juxtaposition of a tertiary nitro group and a benzophenone moiety in this compound suggests a rich and underexplored reactivity profile.

The tertiary nitroalkane group is generally considered less reactive in traditional nitroalkane chemistry, such as the Henry reaction, due to the absence of an α-proton. However, under specific conditions, it can undergo other transformations. For instance, the nitro group can be reduced to an amine, opening pathways to a variety of amide and sulfonamide derivatives with potential biological activities. ijcce.ac.ir

Moreover, the concept of umpolung reactivity of nitroalkanes, where they act as electrophiles instead of the usual nucleophiles, could be applied. nih.govnih.gov By activating the nitro group with a Lewis or Brønsted acid, the α-carbon could become susceptible to attack by various nucleophiles, leading to the formation of novel carbon-carbon or carbon-heteroatom bonds. frontiersin.org

The benzophenone core itself is photochemically active and can be used as a photoinitiator. researchgate.net Research could investigate the intramolecular photochemical reactions of this compound. Irradiation with UV light could lead to interesting rearrangements or cycloadditions, potentially mediated by the interaction of the excited benzophenone triplet state with the nitroalkyl side chain. A summary of potential reactivity pathways is detailed in Table 2.

Table 2: Potential Reactivity Pathways of this compound

| Reactive Moiety | Reaction Type | Potential Products |

|---|---|---|

| Nitro Group | Reduction | 4-(1-Amino-1-methylpropyl)benzophenone |

| Nitro Group (Umpolung) | Nucleophilic Addition | Novel functionalized benzophenones |

Advanced Applications in Complex Chemical System Construction

The structural features of this compound make it an intriguing building block for the synthesis of more complex molecular architectures.

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, including amines, ketones (via the Nef reaction), and oximes. wiley.com This versatility allows for the stepwise and controlled construction of complex molecules. For example, reduction of the nitro group to an amine, followed by coupling reactions, could lead to the synthesis of novel polymers or dendrimers with a benzophenone core.

The benzophenone moiety is a well-known pharmacophore found in numerous biologically active compounds. nih.gov The introduction of the nitroalkyl substituent could modulate the electronic and steric properties of the benzophenone scaffold, potentially leading to new therapeutic agents. Future research could focus on using this compound as a starting material for the synthesis of libraries of compounds for high-throughput screening.

In materials science, benzophenone derivatives are used as photoinitiators and in the development of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The influence of the 1-methyl-1-nitropropyl group on the photophysical properties of the benzophenone core could be investigated for potential applications in advanced materials. The possible applications are outlined in Table 3.

Table 3: Potential Applications in Complex System Construction

| Application Area | Rationale | Potential Outcome |

|---|---|---|

| Polymer Chemistry | Versatility of the nitro group as a functional handle | Novel polymers and dendrimers with unique photophysical properties. |

| Medicinal Chemistry | Benzophenone as a privileged scaffold | New drug candidates with potentially enhanced biological activity. rsc.org |

Q & A

Q. What are the recommended synthetic pathways for 4-(1-Methyl-1-nitropropyl)benzophenone, and how can purity be optimized?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented, analogous benzophenone derivatives (e.g., 4-methoxybenzophenone) are synthesized via Friedel-Crafts acylation using benzoyl chloride and substituted aromatic precursors in the presence of Lewis acids like AlCl₃ . For nitroalkyl modifications, nitration of the alkyl side chain or nucleophilic substitution with nitropropane may be explored. Purity optimization typically involves column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization, validated by HPLC (≥95% purity threshold) and elemental analysis .

Q. How should researchers characterize the spectroscopic properties of this compound?

Methodological Answer: Standard characterization includes:

- UV/Vis Spectroscopy : Determine λmax (e.g., 255 nm for nitrobenzophenone analogs) to assess electronic transitions and solvent effects .

- NMR Analysis : Use ¹H and ¹³C NMR to confirm substituent positions and nitropropyl integration. For example, aromatic protons typically resonate at δ 7.5–8.0 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling nitro-functionalized benzophenones?

Methodological Answer:

- Toxicity Mitigation : Nitro compounds are often mutagenic. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Refer to SDS guidelines for nitrobenzophenones, which may classify them as hazardous .

- Carcinogenicity : Benzophenone derivatives are classified as "possibly carcinogenic" (IARC Group 2B). Limit exposure via engineering controls (e.g., closed systems) and regular air monitoring .

Advanced Research Questions

Q. How do solvent polarity and computational modeling (e.g., DFT) predict the excited-state behavior of this compound?

Methodological Answer: Solvent effects on benzophenones are studied using time-dependent DFT (TD-DFT) with a 6-311G basis set and Polarizable Continuum Model (PCM). Key findings:

- Dipole Moments : Excited-state dipole moments (µex) exceed ground-state values (µground) due to charge redistribution. For benzophenone, µex ≈ 5.5 D vs. µground ≈ 3.0 D .

- Solvent Shifts : Polar solvents (e.g., water) redshift absorption bands (Δλ ~10–15 nm) via stabilization of excited states. Validate experimentally using UV/Vis in solvents of varying polarity .

Q. How can researchers resolve contradictions in spectroscopic data for nitrobenzophenone derivatives?

Methodological Answer:

- Purity Discrepancies : Cross-validate HPLC retention times (e.g., 13.04 min for benzoylpiperidine analogs) with NMR integration ratios. Elemental analysis (C/H/N) should match theoretical values within ±0.4% .

- Solvent Artifacts : Inconsistent NMR peaks may arise from residual solvents (e.g., DMSO). Use deuterated solvents and report drying protocols .

- Batch Variability : Compare multiple synthesis batches using standardized conditions (e.g., reaction time, temperature) to isolate procedural errors .

Q. What advanced applications exist for nitroalkyl benzophenones in material science?

Methodological Answer:

- Photo-Crosslinking : Benzophenone moieties enable UV-induced crosslinking in polymers. For example, photo-crosslinkable bioglues use benzophenone to enhance adhesion under λ = 365 nm irradiation .

- OLEDs : Nitro groups modify electron transport in emissive layers. A related compound, 4-(9′-ethylhexyl-bicarbazolyl)benzophenone, achieved 5.7 cd/A efficacy in blue OLEDs .

- Explosive Sensors : Nitro-functionalized benzophenones act as preconcentration agents for trace explosive analysis via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.